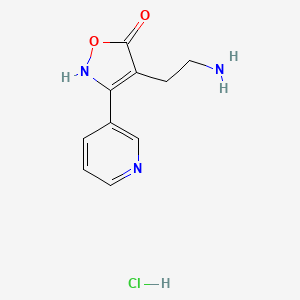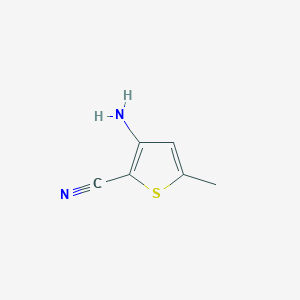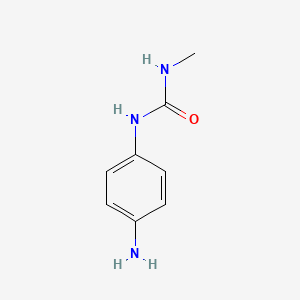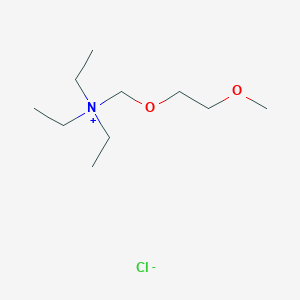
4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride, also known as A-317491, is a selective P2X3 and P2X2/3 receptor antagonist. It is a chemical compound that has shown promising results in the field of scientific research.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Isoxazolone derivatives, including 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride, are noted for their significant biological and medicinal properties, making them excellent intermediates for the synthesis of numerous heterocycles. The facile synthesis of these molecules typically involves a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions. This method demonstrates the versatility and reactivity of isoxazolone derivatives in creating novel heterocyclic compounds with potential applications in drug development and other areas of chemical research (Laroum et al., 2019).
Biological Activities and Therapeutic Potential
Isoxazolines, including derivatives of 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone, are recognized for their anticancer properties among other biological activities. These compounds, found in natural sources and synthesized through various pathways, have been extensively studied for their structural-activity relationships and the influence of stereochemical aspects on their anticancer activity. The ongoing research in this area aims to develop novel anticancer drugs, highlighting the therapeutic potential of isoxazolone derivatives (Kaur et al., 2014).
Environmental and Health Impact
Research on isoxazolone derivatives extends beyond their synthesis and biological activities to include their impact on the environment and health. For example, studies have explored the contamination and removal of specific isoxazolone derivatives from aqueous solutions, indicating the environmental persistence and potential health risks associated with these compounds. Such research underscores the importance of understanding the environmental fate and toxicity of isoxazolone derivatives, including 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride, to mitigate any adverse effects (Prasannamedha & Kumar, 2020).
Propriétés
IUPAC Name |
4-(2-aminoethyl)-3-pyridin-3-yl-2H-1,2-oxazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-4-3-8-9(13-15-10(8)14)7-2-1-5-12-6-7;/h1-2,5-6,13H,3-4,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFHUDXBVVXDSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=O)ON2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














